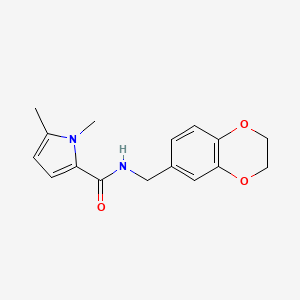
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1,5-dimethylpyrrole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1,5-dimethylpyrrole-2-carboxamide, also known as DBM, is a small molecule inhibitor that has gained attention in recent years for its potential therapeutic applications. DBM has been found to have anti-cancer properties and has been studied extensively in pre-clinical models.
作用機序
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1,5-dimethylpyrrole-2-carboxamide involves the inhibition of the NF-κB pathway, which is a key regulator of inflammation and cancer progression. This compound has been found to inhibit the activity of IKKβ, a kinase that is upstream of NF-κB, leading to the suppression of NF-κB signaling. This results in the downregulation of pro-inflammatory and pro-survival genes, and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and suppression of inflammation. It has also been found to modulate the expression of several genes involved in cancer progression, including those involved in cell cycle regulation, apoptosis, and angiogenesis. This compound has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
実験室実験の利点と制限
One of the main advantages of N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1,5-dimethylpyrrole-2-carboxamide is its specificity for the NF-κB pathway, which makes it a promising candidate for cancer therapy. This compound has also been found to have minimal toxicity in normal cells, making it a safer alternative to traditional chemotherapy agents. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to determine the optimal dosing and administration of this compound for cancer therapy.
将来の方向性
There are several future directions for research on N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1,5-dimethylpyrrole-2-carboxamide, including its potential use in combination with other anti-cancer agents, its efficacy in other types of cancer, and its potential use in other diseases. Further studies are also needed to determine the optimal dosing and administration of this compound, as well as its pharmacokinetics and pharmacodynamics. Additionally, the development of more efficient synthesis methods for this compound could lead to its wider use in research and clinical settings.
合成法
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1,5-dimethylpyrrole-2-carboxamide involves several steps, including the preparation of the 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid and the 1,5-dimethylpyrrole-2-carboxylic acid intermediates, which are then coupled to form the final product. The process involves the use of various reagents and solvents, and the final product is obtained through purification and isolation steps. The synthesis of this compound has been optimized to increase yield and purity, and several variations of the method have been reported in the literature.
科学的研究の応用
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1,5-dimethylpyrrole-2-carboxamide has been extensively studied for its anti-cancer properties, particularly in breast and prostate cancers. It has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce tumor size in pre-clinical models. This compound has also been studied for its potential use in combination with other anti-cancer agents, such as tamoxifen and docetaxel, to enhance their efficacy. In addition to its anti-cancer properties, this compound has been found to have anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of other diseases.
特性
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1,5-dimethylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-11-3-5-13(18(11)2)16(19)17-10-12-4-6-14-15(9-12)21-8-7-20-14/h3-6,9H,7-8,10H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHVJYECNXAURHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C)C(=O)NCC2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-cyano-N-[(1,5-dimethylpyrrol-2-yl)methyl]benzamide](/img/structure/B7537846.png)
![1-Cyclopropyl-3-tricyclo[3.3.1.1~3,7~]dec-1-ylurea](/img/structure/B7537853.png)
![2-chloro-N-[2-(4-chlorophenoxy)ethyl]-N-methyl-5-methylsulfonylbenzamide](/img/structure/B7537856.png)
![1-[3-(4-Fluorophenoxy)propylsulfanyl]-4-(3-methoxypropyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B7537866.png)

![1-[(2,5-Dichlorophenyl)sulfonyl]-4-(diphenylmethyl)piperazine](/img/structure/B7537879.png)
![(1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)-(4-methylpiperidin-1-yl)methanone](/img/structure/B7537892.png)
![N-[6-amino-1-(2-methoxyethyl)-2,4-dioxopyrimidin-5-yl]-N-benzylpentanamide](/img/structure/B7537898.png)
![N-(4-methylcyclohexyl)-2-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]benzamide](/img/structure/B7537905.png)
![(2S)-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-[(4-methoxyphenyl)sulfonylamino]-3-methylbutanamide](/img/structure/B7537915.png)
![N-[(2-fluorophenyl)methyl]-N-methyl-3H-benzimidazole-5-carboxamide](/img/structure/B7537927.png)

![N-(2,5-dimethylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7537942.png)
![N-(1,3-benzodioxol-5-yl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7537945.png)